molecular formula C10H11N3O2 B1515445 Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate CAS No. 700371-70-6

Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate

Cat. No.: B1515445
CAS No.: 700371-70-6
M. Wt: 205.21 g/mol
InChI Key: MYGBVZCLSRYVPB-UHFFFAOYSA-N
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Description

Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate is a chemical compound with the molecular formula C11H11NO2. It is a derivative of hydrazinecarboxylic acid and is known for its applications in various fields of chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Industrial Production Methods: On an industrial scale, the synthesis involves the reaction of 4-cyanophenylhydrazine with ethyl chloroformate under controlled conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Using reducing agents like lithium aluminum hydride.

  • Substitution: Using nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: 4-Cyanophenylhydrazinecarboxylic acid

  • Reduction: 4-Cyanophenylhydrazine

  • Substitution: Various alkylated derivatives

Biochemical Analysis

Cellular Effects

Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular enzymes and proteins can lead to changes in cell function, including alterations in metabolic flux and metabolite levels. These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular health .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression and alterations in cellular processes. The compound’s role as an organocatalyst in the Mitsunobu reaction highlights its ability to facilitate the formation of betaine intermediates, which are essential for the reaction’s success .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Understanding these temporal effects is crucial for optimizing the compound’s use in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s activity significantly changes at specific dosage levels. It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and alter metabolite levels within cells. Understanding the compound’s role in these pathways is essential for elucidating its biochemical properties and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within different cellular compartments, affecting its overall activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the compound’s activity and function, influencing its role in various biochemical reactions and cellular processes .

Scientific Research Applications

Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate is used in:

  • Chemistry: As a building block for synthesizing more complex organic compounds.

  • Biology: In biochemical studies to understand enzyme mechanisms.

  • Medicine: As a precursor in the synthesis of pharmaceuticals.

  • Industry: In the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Ethyl 2-(4-cyanophenyl)acetate: A closely related ester derivative.

  • 4-Cyanophenylhydrazine: A structural analog without the carboxylate group.

Uniqueness: Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate is unique due to its hydrazinecarboxylate group, which imparts different chemical reactivity and biological activity compared to its analogs.

This compound's versatility and reactivity make it a valuable tool in scientific research and industrial applications. Its unique properties and applications highlight its importance in advancing various fields of study.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

ethyl N-(4-cyanoanilino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-15-10(14)13-12-9-5-3-8(7-11)4-6-9/h3-6,12H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGBVZCLSRYVPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NNC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700371-70-6
Record name Ethyl 2-(4-Cyanophenyl)hydrazinecarboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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